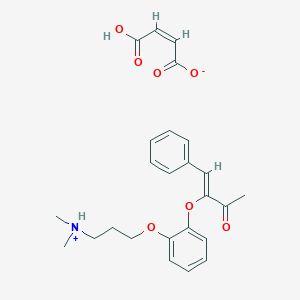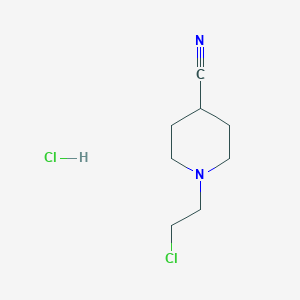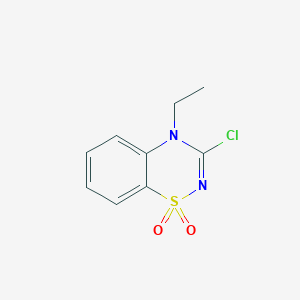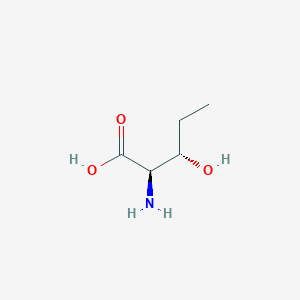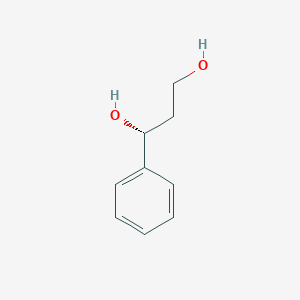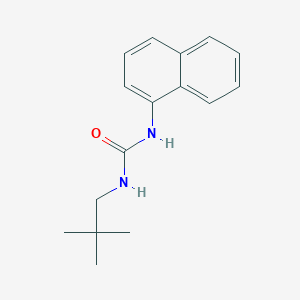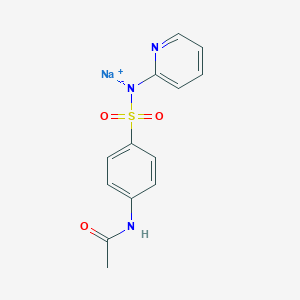
Acetylsulfopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylsulfopyridine is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is commonly used as an analgesic and anti-inflammatory agent in the treatment of various conditions such as arthritis, fever, and pain. The chemical structure of acetylsulfopyridine consists of a pyridine ring attached to a sulfonamide group and an acetyl group.
Mecanismo De Acción
The mechanism of action of acetylsulfopyridine involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, acetylsulfopyridine reduces inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
Acetylsulfopyridine has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, leukotrienes, and other inflammatory mediators. It also reduces the expression of adhesion molecules and the migration of leukocytes to the site of inflammation. Additionally, acetylsulfopyridine has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetylsulfopyridine has several advantages and limitations for lab experiments. One of the advantages is its well-established pharmacological properties and therapeutic applications, which make it a useful tool for studying various biological processes such as inflammation, pain, and fever. However, one of the limitations is its potential toxicity and side effects, which may affect the validity of the experimental results.
Direcciones Futuras
There are several future directions for the research on acetylsulfopyridine. One of the directions is to investigate its potential use in the treatment of other conditions such as cancer and neurodegenerative diseases. Another direction is to develop new formulations and delivery systems that can improve its efficacy and reduce its toxicity. Furthermore, the development of new analogs and derivatives of acetylsulfopyridine may lead to the discovery of more potent and selective anti-inflammatory agents.
Conclusion:
Acetylsulfopyridine is a well-known non-steroidal anti-inflammatory drug that possesses anti-inflammatory, analgesic, and antipyretic effects. Its mechanism of action involves the inhibition of COX enzymes, which results in the reduction of prostaglandin production. Acetylsulfopyridine has several advantages and limitations for lab experiments, and there are several future directions for its research. Overall, acetylsulfopyridine is a valuable tool for studying various biological processes and has important therapeutic applications.
Métodos De Síntesis
The synthesis of acetylsulfopyridine involves the reaction of sulfapyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of acetylsulfapyridine, which is then purified and isolated using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
Acetylsulfopyridine has been extensively studied for its pharmacological properties and therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects, which make it a useful drug in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and fever.
Propiedades
Número CAS |
101651-74-5 |
|---|---|
Nombre del producto |
Acetylsulfopyridine |
Fórmula molecular |
C13H12N3NaO3S |
Peso molecular |
313.31 g/mol |
Nombre IUPAC |
sodium;(4-acetamidophenyl)sulfonyl-pyridin-2-ylazanide |
InChI |
InChI=1S/C13H13N3O3S.Na/c1-10(17)15-11-5-7-12(8-6-11)20(18,19)16-13-4-2-3-9-14-13;/h2-9H,1H3,(H2,14,15,16,17);/q;+1/p-1 |
Clave InChI |
IQBNSRCVTFQREY-UHFFFAOYSA-M |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[N-]C2=CC=CC=N2.[Na+] |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[N-]C2=CC=CC=N2.[Na+] |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[N-]C2=CC=CC=N2.[Na+] |
Otros números CAS |
101651-74-5 |
Sinónimos |
sodium (4-acetamidophenyl)sulfonyl-pyridin-2-yl-azanide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



